molecular formula C15H10Cl2N2O2 B3025318 3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole CAS No. 4780-17-0

3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole

Cat. No. B3025318
CAS RN: 4780-17-0
M. Wt: 321.2 g/mol
InChI Key: WNSSFXONYAHSDF-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole, also known as DCPMPO, is a synthetic phenyl oxadiazole compound. It is a derivative of the phenyl oxadiazole group of compounds, which have been studied for their potential applications in a variety of fields, including biochemistry, pharmacology, and medicine. DCPMPO has been studied for its potential use in the synthesis of other compounds, as well as for its potential therapeutic and research applications.

Scientific Research Applications

Chemical Reactions and Properties

  • Ring-Fission and Bond Cleavage : Jäger et al. (2002) investigated reactions involving compounds structurally related to 3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole, resulting in ring fission and bond cleavage under certain conditions, suggesting potential applications in synthetic chemistry (Jäger et al., 2002).
  • Mononuclear Isoheterocyclic Rearrangements : Vivona et al. (1975) reported on the reversible process of isoheterocyclic rearrangement, which could be relevant for understanding and designing transformations of similar molecular structures (Vivona et al., 1975).

Spectroscopy and Basicity Analysis

  • Spectroscopic Analysis and Basicity : Trifonov et al. (2005) studied the basicity of phenyl- and methyl-substituted 1,2,4-oxadiazoles, contributing to the understanding of their chemical properties, which is crucial for their application in scientific research (Trifonov et al., 2005).

Photochemistry and Molecular Rearrangements

  • Photoinduced Molecular Rearrangements : Buscemi et al. (1996) explored the photochemistry of 1,2,4-oxadiazoles, providing insights into their behavior under light exposure, which could be relevant for photochemical applications (Buscemi et al., 1996).

Cytotoxicity and Drug Design

  • Cytotoxicity Evaluation and Molecular Docking Studies : Ahsan et al. (2017) conducted studies on the cytotoxicity of oxadiazole analogues, potentially guiding the design of new drugs or therapeutic agents (Ahsan et al., 2017).

Luminescence and OLED Applications

  • Delayed Luminescence in Oxadiazole Derivatives : Cooper et al. (2022) researched the luminescence properties of certain oxadiazole derivatives, which might have implications for OLED technologies (Cooper et al., 2022).

Synthetic Methodologies and Applications

  • Synthetic Routes and Antimicrobial Activity : Various studies have focused on synthesizing derivatives of oxadiazoles and evaluating their antimicrobial activity, highlighting the compound's potential in medicinal chemistry and drug synthesis (Various Authors).

properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-15(21-19-14)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSSFXONYAHSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372339
Record name 3-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole

CAS RN

4780-17-0
Record name 3-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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